molecular formula C4H8ClNO2S B3382544 N-cyclopropyl-N-methylsulfamoyl chloride CAS No. 338449-00-6

N-cyclopropyl-N-methylsulfamoyl chloride

Cat. No.: B3382544
CAS No.: 338449-00-6
M. Wt: 169.63 g/mol
InChI Key: RUNYZAPPVYTBFW-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-methylsulfamoyl chloride: is an organosulfur compound with the molecular formula C4H8ClNO2S. It is a sulfamoyl chloride derivative, characterized by the presence of a cyclopropyl group and a methyl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopropylamine Route: One common method involves the reaction of cyclopropylamine with chlorosulfonic acid. The reaction typically occurs at low temperatures to control the exothermic nature of the process.

    Methylamine Route:

Industrial Production Methods: Industrial production of N-cyclopropyl-N-methylsulfamoyl chloride often involves the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-cyclopropyl-N-methylsulfamoyl chloride can undergo nucleophilic substitution reactions, where the chloride group is replaced by various nucleophiles.

    Oxidation Reactions: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reduction of this compound can yield amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.

Major Products:

    Substitution Reactions: Products include various substituted sulfamoyl compounds.

    Oxidation Reactions: Products include sulfonyl derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Pharmaceuticals: N-cyclopropyl-N-methylsulfamoyl chloride is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It is employed in the synthesis of complex organic molecules, including agrochemicals and dyes.

Biology:

    Enzyme Inhibition Studies: This compound is used in studies to investigate the inhibition of enzymes involved in metabolic pathways.

Medicine:

    Drug Development: It serves as a building block in the development of drugs targeting specific biological pathways.

Industry:

    Polymer Production: this compound is used in the production of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-methylsulfamoyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets include nucleophilic sites on enzymes and other biomolecules, where it can form covalent bonds, thereby inhibiting their activity. The pathways involved often include metabolic and signaling pathways where sulfamoyl derivatives play a role.

Comparison with Similar Compounds

    N-methylsulfamoyl chloride: Similar in structure but lacks the cyclopropyl group.

    N-cyclopropylsulfamoyl chloride: Similar but lacks the methyl group.

    N-ethyl-N-methylsulfamoyl chloride: Similar but has an ethyl group instead of a cyclopropyl group.

Uniqueness: N-cyclopropyl-N-methylsulfamoyl chloride is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct reactivity and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

N-cyclopropyl-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S/c1-6(4-2-3-4)9(5,7)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNYZAPPVYTBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338449-00-6
Record name N-cyclopropyl-N-methylsulfamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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